

Milvexian Oral Bioavailability: A Technical Whitepaper

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of **milvexian**, an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa). The information presented is collated from preclinical and clinical studies to support further research and development.

Introduction to Milvexian

Milvexian is a novel anticoagulant designed to inhibit Factor XIa, a key component of the intrinsic pathway of the blood coagulation cascade.[1] By targeting FXIa, **milvexian** aims to prevent pathological thrombosis with a potentially lower risk of bleeding compared to existing anticoagulants that target Factor Xa or thrombin.[2][3] Its development represents a significant effort to create a safer antithrombotic therapy.[4][5] The efficacy and safety of **milvexian** are currently being evaluated in a comprehensive Phase III clinical trial program called LIBREXIA, which includes studies on patients with atrial fibrillation, acute coronary syndrome, and those who have had an ischemic stroke.[6][7][8]

Core Pharmacokinetic Profile

Milvexian generally exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once or twice-daily dosing regimens.[9][10]

Data on Oral Bioavailability and Pharmacokinetics



The following tables summarize key quantitative data from various studies on **milvexian**'s oral bioavailability and pharmacokinetics.

Table 1: Absolute Oral Bioavailability of Milvexian Formulations in Healthy Adults

Formulation	Dose	Condition	Absolute Bioavailability (F)	Citation
Oral Solution	200 mg	Fasted	~100%	[11]
Spray-Dried Dispersion (SDD)	25 mg	Fasted	58.2%	[11]
Spray-Dried Dispersion (SDD)	25 mg	Fed	44.3%	[11]
Spray-Dried Dispersion (SDD)	200 mg	Fasted	54.2%	[11]
Spray-Dried Dispersion (SDD)	200 mg	Fed	75.6%	[11]

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Adults (Fasted)



Dose	Cmax (ng/mL)	Tmax (h)	Terminal Half- life (t1/2) (h)	Citation
4 mg	-	3	8.3 - 13.8	[10]
20 mg	-	3	8.3 - 13.8	[10]
60 mg	-	3	8.3 - 13.8	[10]
200 mg	-	3	8.3 - 13.8	[10]
300 mg	-	3	8.3 - 13.8	[10]
500 mg	1853	3	8 - 14	[9][12]

Table 3: Effect of Food on Milvexian Pharmacokinetics

Dose	Condition	Effect on Bioavailability	Citation
200 mg	High-fat meal	1.4-fold increase	[12][13]
500 mg	High-fat meal	2.0-fold increase	[12][13]

Table 4: Pharmacokinetic Parameters in Specific Healthy Adult Populations



Population	Dose	Tmax (h)	Half-life (t1/2) (h)	Citation
Japanese	50 mg & 200 mg	2.5 - 3.0	8.9 - 11.9	[14]
Japanese	500 mg (fed)	7.0 - 8.0	8.9 - 11.9	[14]
Chinese	25 mg, 100 mg, 200 mg	3.0 - 4.0	9.0 - 10.0	[15]
Mild Hepatic Impairment	60 mg	2.0 - 4.0	11.9 - 15.0	[9]
Moderate Hepatic Impairment	60 mg	2.0 - 4.0	11.9 - 15.0	[9]

Table 5: Preclinical Oral Bioavailability

Species	Bioavailability	Citation
Rat	18%	[16]
Cynomolgus Monkey	32%	[16]

Experimental Protocols First-in-Human Single and Multiple Ascending Dose Study

- Study Design: This was a two-part, double-blind, placebo-controlled study in healthy adult volunteers.[10]
- Part 1 (SAD): Six panels of eight participants were randomized (3:1) to receive a single oral dose of milvexian (4, 20, 60, 200, 300, or 500 mg) or a placebo in a fasted state. The 200 mg and 500 mg dose groups were also evaluated under fed conditions (high-fat meal) to assess the food effect.[10]



- Part 2 (MAD): Seven panels of eight participants were randomized (3:1) to receive multiple doses of **milvexian** or a placebo for 14 days. Dosing regimens included once-daily and twice-daily administrations.[10]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of milvexian.
- Analytical Method: Plasma concentrations of milvexian were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]

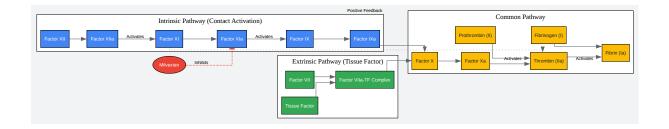
Absolute Bioavailability Study with Intravenous Microtracer

- Study Design: An open-label, two-period crossover study in healthy adult participants to assess the absolute oral bioavailability of the milvexian spray-dried dispersion (SDD) formulation.[11]
- Methodology: Participants received a single oral dose of milvexian (25 mg or 200 mg of the SDD formulation) and a simultaneous intravenous (IV) microdose (100 μg) of [¹³C]-labeled milvexian. The study was conducted under both fasted and fed conditions.[11]
- Pharmacokinetic Sampling: Plasma samples were collected over time to measure the concentrations of both the unlabeled oral and the labeled IV **milvexian**.
- Analytical Method: LC-MS/MS was used to differentiate and quantify the concentrations of the oral and IV forms of milvexian.
- Bioavailability Calculation: The absolute bioavailability (F) was calculated as the ratio of the dose-normalized area under the curve (AUC) from oral administration to the AUC from IV administration.[11]

Visualizations

Signaling Pathway: The Coagulation Cascade



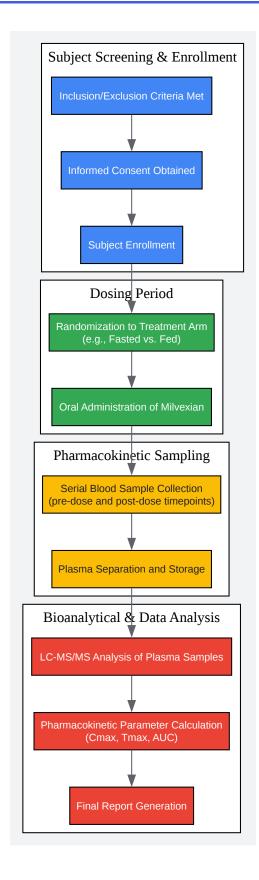


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Caption: Milvexian's mechanism of action within the coagulation cascade.

Experimental Workflow: Oral Bioavailability Study



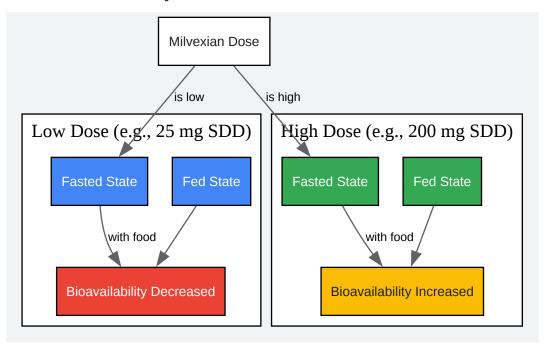


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Caption: A typical experimental workflow for a clinical oral bioavailability study.



Logical Relationship: Dose, Food, and Bioavailability



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Caption: The relationship between **milvexian** dose, food intake, and oral bioavailability.

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